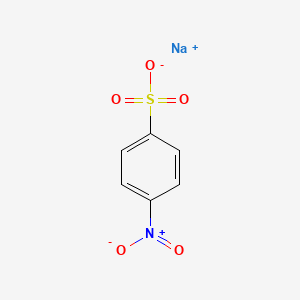
Sodium 4-nitrobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-nitrobenzenesulfonate is an organic compound with the molecular formula C₆H₄NNaO₅S. It is a sodium salt of 4-nitrobenzenesulfonic acid and is commonly used in various industrial and research applications. The compound is known for its solubility in water and its role as an intermediate in the synthesis of other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 4-nitrobenzenesulfonate can be synthesized through the sulfonation of nitrobenzene using oleum or sulfur trioxide. The reaction typically involves adding oleum to nitrobenzene at a controlled temperature to produce the sulfonic acid, which is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of chlorosulfonic acid as a sulfonating agent. The reaction is carried out by adding chlorosulfonic acid to nitrobenzene, followed by neutralization with sodium hydroxide. This method is efficient and allows for the recycling of excess nitrobenzene .
Chemical Reactions Analysis
Types of Reactions
Sodium 4-nitrobenzenesulfonate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Iron and hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: Reagents such as sodium hydroxide and other nucleophiles can be used for substitution reactions.
Major Products
Reduction: The major product of the reduction reaction is 4-aminobenzenesulfonate.
Substitution: Depending on the substituent, various derivatives of benzenesulfonate can be formed.
Scientific Research Applications
Sodium 4-nitrobenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme activities.
Industry: This compound is used in the electroplating industry as a brightening agent and in the textile industry as a dyeing assistant
Mechanism of Action
The mechanism of action of sodium 4-nitrobenzenesulfonate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with enzymes and other proteins. The sulfonate group enhances the solubility of the compound in aqueous environments, facilitating its use in various applications .
Comparison with Similar Compounds
Similar Compounds
Sodium 3-nitrobenzenesulfonate: Similar in structure but with the nitro group in the meta position.
Sodium 2-nitrobenzenesulfonate: Similar in structure but with the nitro group in the ortho position.
Uniqueness
Sodium 4-nitrobenzenesulfonate is unique due to the para positioning of the nitro group, which influences its reactivity and solubility. This positioning makes it particularly useful in specific industrial applications, such as electroplating and dyeing, where its properties are advantageous .
Biological Activity
Sodium 4-nitrobenzenesulfonate (Na-NBS) is an organic compound known for its diverse biological activities, particularly in biochemical research and industrial applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity, and relevant case studies.
- Chemical Formula : C6H6NNaO3S
- Molecular Weight : 195.17 g/mol
- Solubility : Soluble in water; slightly soluble in alcohol.
- Melting Point : 89-92 °C
Mechanisms of Biological Activity
This compound exhibits several biological activities primarily through its interaction with various biomolecules:
- Enzyme Inhibition :
- Nucleophilic Reactions :
- Cellular Effects :
Toxicity Profile
The toxicity of this compound has been documented in various studies:
- Acute Toxicity : Exposure can lead to symptoms such as skin irritation and respiratory issues. Ingestion may cause methemoglobinemia, a condition characterized by impaired oxygen delivery due to the formation of methemoglobin .
- Chronic Effects : Long-term exposure may result in more severe health issues, including potential carcinogenic effects due to its nitro group, which can undergo metabolic activation .
Case Studies
- Study on Enzyme Inhibition :
- Cytotoxicity Assessment :
- Nucleophilic Substitution Reactions :
Data Table: Biological Activity Overview
Properties
CAS No. |
5134-88-3 |
|---|---|
Molecular Formula |
C6H4NNaO5S |
Molecular Weight |
225.16 g/mol |
IUPAC Name |
sodium;4-nitrobenzenesulfonate |
InChI |
InChI=1S/C6H5NO5S.Na/c8-7(9)5-1-3-6(4-2-5)13(10,11)12;/h1-4H,(H,10,11,12);/q;+1/p-1 |
InChI Key |
HHGDLPTYJQQMKT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















